
(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(2-ethoxypyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The compound has a molecular weight of357.414. The InChI string, which represents the structure of the compound, is InChI=1S/C18H21ClN4O2/c1-22(2)16-7-8-17(21-20-16)25-14-9-10-23(12-14)18(24)11-13-5-3-4-6-15(13)19/h3-8,14H,9-12H2,1-2H3 . The canonical SMILES representation is CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)CC3=CC=CC=C3Cl . Physical And Chemical Properties Analysis
The compound has a molecular weight of360.8 g/mol . It has a XLogP3-AA value of 2.5, which is a measure of its hydrophobicity . The compound has 0 hydrogen bond donors and 5 hydrogen bond acceptors . It also has 5 rotatable bonds . The topological polar surface area is 58.6 Ų , and the compound has a complexity of 451 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds related to "(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(2-ethoxypyridin-3-yl)methanone" have been explored in various studies. For example, the structurally related compound fac-[(ppyEt)Re(CO)3Br], derived from a complex synthetic route involving pyrrolidine and pyridazinone derivatives, displays a non-regular octahedral geometry around the rhenium(I) center. This structure is stabilized by intramolecular hydrogen bonds and other interactions, demonstrating the intricate molecular architectures achievable with such frameworks (Saldías et al., 2020).
Chemical Transformations
Chemical transformations involving pyridazinone rings and related structures have been extensively studied. For instance, transformations of methyl 3-dimethylamino-2-(1-methoxycarbonyl-4-oxo-4H-pyrido[1,2-a]pyrazin-3-yl)acrylate into imidazo[1,2-a]pyridines and other derivatives highlight the reactivity and versatility of these compounds in synthesizing a variety of heterocyclic structures with potential biological activity (Kolar et al., 1996).
Antioxidant Properties
The synthesis and study of 6-substituted-2,4-dimethyl-3-pyridinols and related compounds reveal interesting antioxidant properties. These compounds were synthesized through various routes and demonstrated significant effectiveness as phenolic chain-breaking antioxidants, showcasing their potential in mitigating oxidative stress (Wijtmans et al., 2004).
Antimicrobial Activity
Research into pyrimidinone and oxazinone derivatives fused with thiophene rings using 2-chloro-6-ethoxy-4-acetylpyridine as a starting material has shown that many of these compounds possess good antibacterial and antifungal activities. Such findings underscore the potential of these compounds in developing new antimicrobial agents (Hossan et al., 2012).
Safety and Hazards
As this compound is intended for research use only and not for human or veterinary use, it should be handled with appropriate safety measures. Always refer to the Material Safety Data Sheet (MSDS) provided by the supplier for information on safety and handling.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-(2-ethoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-4-25-17-14(6-5-10-19-17)18(24)23-11-9-13(12-23)26-16-8-7-15(20-21-16)22(2)3/h5-8,10,13H,4,9,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFBXPMELRSNSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NN=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(2-ethoxypyridin-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2442555.png)
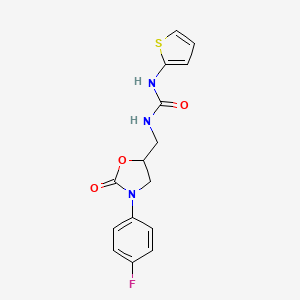
![6-chloro-3-(3,4-dimethoxyphenethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B2442558.png)
![1-[(4-bromophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B2442562.png)
![2-[[4-(3-Amino-3-oxopropyl)-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2442563.png)
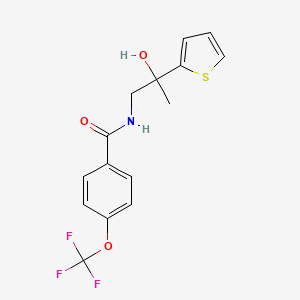
![N-([2,3'-bipyridin]-5-ylmethyl)-1-phenylmethanesulfonamide](/img/structure/B2442567.png)

![4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2442569.png)
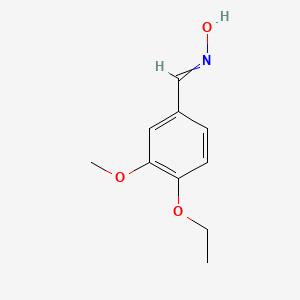
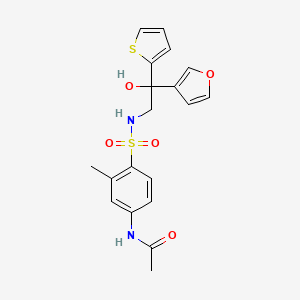
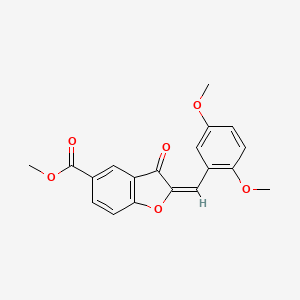
![N-[2-(benzotriazol-1-yl)-1-pyridin-3-ylbut-3-enyl]aniline](/img/structure/B2442577.png)
![4-(Phenylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid](/img/structure/B2442578.png)